molecular formula C17H19N3O B2853512 N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine CAS No. 630091-83-7

N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B2853512
CAS No.: 630091-83-7
M. Wt: 281.359
InChI Key: DMHIOQWMBLVRBP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.359. The purity is usually 95%.
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Biological Activity

N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a synthetic compound that has garnered attention due to its potential biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15H18N2O
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 15402-84-3

The presence of the 2-methoxyphenyl group and the benzodiazole moiety contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The compounds exhibited IC50 values ranging from 10 to 33 nM, indicating potent activity against these cell lines .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (nM)Mechanism of Action
9hMCF-710Tubulin polymerization inhibition
9qMDA-MB-23123Colchicine-binding site interaction
10pMCF-733Apoptosis induction

The mechanism through which this compound exerts its effects is primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have shown that treated cells exhibit increased apoptosis markers, confirming the compound's role in inducing programmed cell death .

Neuropharmacological Effects

In addition to anticancer properties, compounds in this class have been investigated for neuropharmacological effects. Some studies suggest potential interactions with neurotransmitter systems, which may offer insights into their use for treating neurological disorders. However, further research is required to elucidate these effects comprehensively.

Case Study: Neuroprotective Effects

A preliminary study indicated that a related compound demonstrated neuroprotective effects in animal models of neurodegeneration. The administration of the compound led to reduced neuronal death and improved cognitive function in treated subjects . This suggests a promising avenue for future research into its application in neurodegenerative diseases.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12(2)20-15-10-6-4-8-13(15)18-17(20)19-14-9-5-7-11-16(14)21-3/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHIOQWMBLVRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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